![molecular formula C27H23N B598936 N-([1,1'-Biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-2-amin CAS No. 1198395-24-2](/img/structure/B598936.png)
N-([1,1'-Biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-2-amin
Übersicht
Beschreibung
The compound is a complex organic molecule that likely contains a biphenyl group and a fluorene group, both of which are common in organic chemistry . The biphenyl group consists of two connected phenyl rings, and the fluorene group is a polycyclic aromatic hydrocarbon consisting of two benzene rings fused with a cyclopentane .
Molecular Structure Analysis
The molecular structure of this compound likely involves a biphenyl group connected to a fluorene group. The biphenyl group would consist of two connected phenyl rings, and the fluorene group would consist of two benzene rings fused with a cyclopentane .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, biphenyl is a solid at room temperature, with a melting point of 69.2 °C .Wissenschaftliche Forschungsanwendungen
Nichtlineare optische Materialien {svg_1}
Diese Verbindung wurde bei der Synthese von thermisch stabilen Chromophoren verwendet, die eine signifikante Verbesserung ihrer ersten Hyperpolarisierbarkeit zeigten. Diese Eigenschaft ist entscheidend für nichtlineare optische (NLO) Materialien, die Anwendungen in der optischen Schaltung, dem Schutz von Sensoren, der Lichtmodulation, Speichern von Speichergeräten, der Informationsverarbeitung und der Telekommunikation finden {svg_2}.
Lochtransportmaterial für organische Solarzellen {svg_3}
Die Verbindung wurde als neues Lochtransportmaterial für organische Solarzellen identifiziert. Es wurde eine skalierbare und chromatographiefreie Synthese dieser Verbindung entwickelt, die sie zu einem vielversprechenden Kandidaten für großtechnische Anwendungen im Bereich der erneuerbaren Energien macht {svg_4}.
Polymerbasierte selbstschmierende Materialien {svg_5}
Die Verbindung wurde bei der Synthese von Formgedächtnisepoxidharz auf Basis von Biphenyleinheiten verwendet. Das resultierende Polymer weist ein einstellbares tribologisches Verhalten auf, wodurch es ein potenzieller Kandidat für den Einsatz in selbstschmierenden Materialien ist, insbesondere unter rauen Bedingungen {svg_6}.
Umweltwissenschaft und Schadstoffforschung {svg_7}
Obwohl die spezifische Verbindung nicht erwähnt wird, wurden Biphenyl-basierte Verbindungen aufgrund ihrer wünschenswerten Eigenschaften in verschiedenen Anwendungen eingesetzt. Sie wurden hauptsächlich als elektrische Isolierflüssigkeiten in Kondensatoren und Transformatoren sowie als hydraulische, Wärmeübertragungs- und Schmierflüssigkeiten verwendet {svg_8}.
Thermoresponsive Eigenschaftssteuerung {svg_9}
Obwohl die spezifische Verbindung nicht erwähnt wird, wurden Biphenyl-basierte Verbindungen zur Steuerung der thermoresponsiven Eigenschaften in Polymeren verwendet. Dies könnte möglicherweise ein Anwendungsbereich für die Verbindung sein {svg_10}.
Design neuer chemischer Einheiten {svg_11}
Die Struktur der Verbindung, die elektronenreiche und elektronenarme Gruppen an den beiden Enden einer π-konjugierten Linkereinheit umfasst, macht sie zu einem potenziellen Kandidaten für das Design neuer chemischer Einheiten mit ultraschneller Reaktion und hoher erster Hyperpolarisierbarkeit {svg_12}.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
9,9-dimethyl-N-(2-phenylphenyl)fluoren-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N/c1-27(2)24-14-8-6-13-22(24)23-17-16-20(18-25(23)27)28-26-15-9-7-12-21(26)19-10-4-3-5-11-19/h3-18,28H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBARUOOPPWHZRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=CC=C4C5=CC=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735801 | |
| Record name | N-([1,1'-Biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1198395-24-2 | |
| Record name | N-([1,1'-Biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-Biphenyl-dimethylfluorenyl-amin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.234.933 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3-Hydroxyprop-1-ynyl)-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B598854.png)
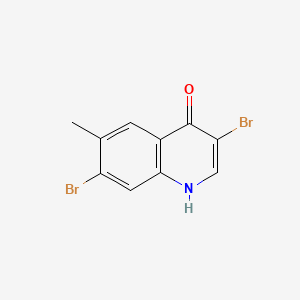


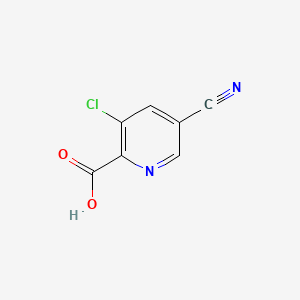
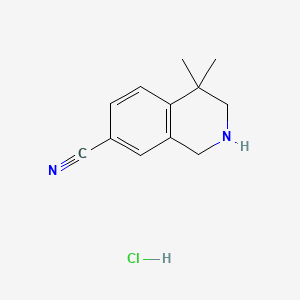
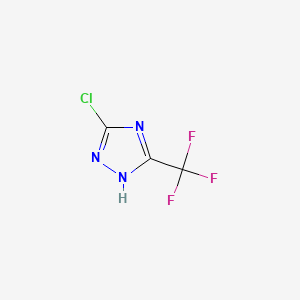



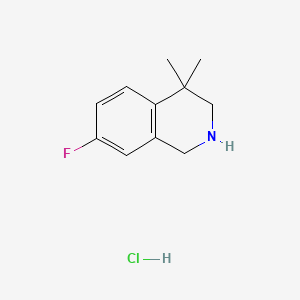
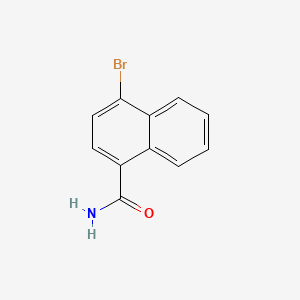
![(2R,5R)-1-{[(2R,5R)-2,5-Diphenylpyrrolidin-1-yl]methylene}-2,5-diphenylpyrrolidinium tetrafluorobora](/img/no-structure.png)
![8-Oxo-4-aza-tricyclo[5.2.1.02,6]decane-4-carboxylic acid tert-butyl ester](/img/structure/B598876.png)